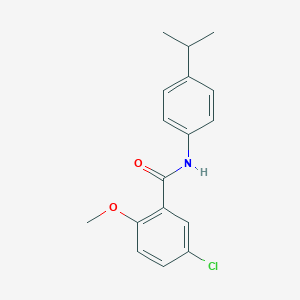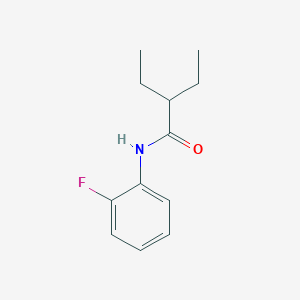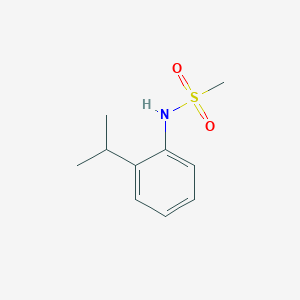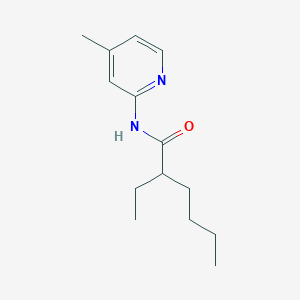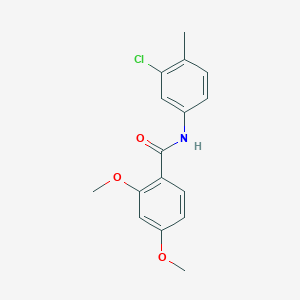
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide, also known as CDMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have various biological activities.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins such as cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). These enzymes and proteins play a crucial role in various biological processes such as inflammation and cancer.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has also been found to induce apoptosis in cancer cells by inhibiting the activity of various enzymes and proteins involved in cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods without degradation. However, one limitation of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide is that it can be toxic to cells at high concentrations. Therefore, it is essential to use appropriate concentrations of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide in scientific research. One area of interest is the development of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide analogs with enhanced biological activity. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide in combination with other drugs to enhance their efficacy. Additionally, N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide could be used to study the role of enzymes and proteins in various diseases such as cancer and inflammation.
Conclusion
In conclusion, N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide is a chemical compound that has been widely used in scientific research. It has various biological activities and has been found to inhibit the activity of various enzymes and proteins involved in inflammation and cancer. N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments, but it is important to use appropriate concentrations to avoid toxicity. There are several future directions for the use of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide in scientific research, including the development of analogs and the study of its role in various diseases.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide involves the reaction of 3-chloro-4-methyl aniline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide. The yield of this reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has been widely used in scientific research as a tool for studying various biological processes. It has been found to have various biological activities such as anticancer, anti-inflammatory, and analgesic effects. N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has been used to study the role of various enzymes and proteins in these processes.
Eigenschaften
Molekularformel |
C16H16ClNO3 |
|---|---|
Molekulargewicht |
305.75 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-5-11(8-14(10)17)18-16(19)13-7-6-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
KFPFPGWXWYDZCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



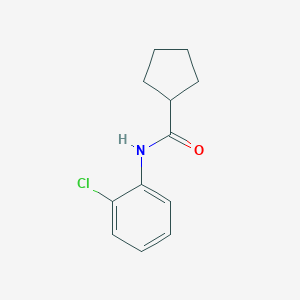
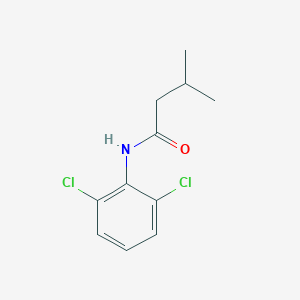
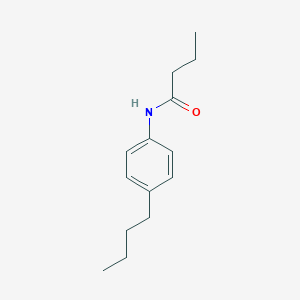



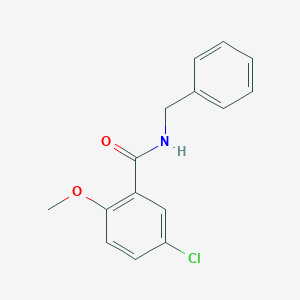

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)

